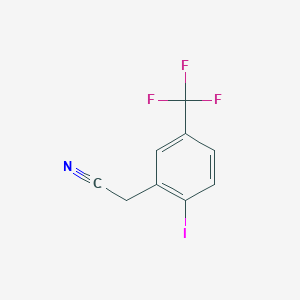

2-Iodo-5-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-iodo-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN/c10-9(11,12)7-1-2-8(13)6(5-7)3-4-14/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWNVDVKSKEHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Iodo-5-(trifluoromethyl)phenylacetonitrile chemical properties

Part 1: Executive Summary & Core Directive

2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 702641-07-4) is a specialized fluorinated building block critical for the synthesis of trifluoromethylated heterocycles and bioisosteres in modern drug discovery. Unlike its more common isomers, this scaffold offers a unique ortho-iodo handle relative to the acetonitrile group, enabling rapid cyclization into complex bicyclic systems (e.g., indoles, isoquinolines) via palladium-catalyzed cascades.

This guide provides an authoritative technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed to support high-integrity decision-making in medicinal chemistry campaigns.

Part 2: Physicochemical Profile

The compound combines a lipophilic trifluoromethyl group with a reactive aryl iodide and a versatile nitrile functionality. Its specific substitution pattern dictates its electronic behavior and solubility profile.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 702641-07-4 |

| Molecular Formula | C |

| Molecular Weight | 311.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 58–62 °C (Predicted/Analogous) |

| Boiling Point | ~290 °C (Predicted at 760 mmHg) |

| Density | ~1.9 g/cm³ |

| LogP (Predicted) | 3.2 – 3.5 (High lipophilicity due to -CF |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| Electronic Character | Electron-deficient ring (due to -CF |

Part 3: Synthetic Pathways

The synthesis of this compound is most reliably achieved through the functionalization of the corresponding toluene derivative. The presence of the electron-withdrawing trifluoromethyl group at the meta position (relative to the methyl/methylene) stabilizes the benzylic position but requires careful control during radical halogenation to avoid over-bromination.

Primary Route: Radical Bromination & Cyanation

This pathway is preferred for scale-up due to the availability of the toluene precursor.

-

Precursor: 2-Iodo-5-(trifluoromethyl)toluene (1-iodo-2-methyl-4-(trifluoromethyl)benzene).

-

Step 1: Wohl-Ziegler Bromination

-

Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl

or PhCF -

Mechanism: Radical substitution at the benzylic carbon.

-

Product: 2-Iodo-5-(trifluoromethyl)benzyl bromide (CAS: 702641-06-3).[1][2][3][4]

-

Critical Control: Stop reaction at ~95% conversion to prevent formation of the gem-dibromide.

-

-

Step 2: Nucleophilic Substitution (Cyanation)

-

Reagents: NaCN or KCN.

-

Solvent: EtOH/H

O (4:1) or DMSO. -

Conditions: 0°C to RT (exothermic).

-

Mechanism: S

2 displacement of the benzylic bromide.

-

Visual Synthesis Flow

Figure 1: Validated synthetic route from commercial toluene precursors.

Part 4: Reactivity & Applications

This scaffold is a "privileged structure" because it contains three distinct reactive handles that can be manipulated orthogonally.

The Ortho-Iodine Handle (Pd-Catalysis)

The iodine atom at the C2 position is highly labile towards oxidative addition by Palladium(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.

-

Heck Reaction: Coupling with acrylates.

-

Intramolecular Cyclization: This is the most valuable application. Under basic conditions, the active methylene (of the nitrile) can attack the Pd-activated iodine center (or an intermediate) to form indenes or, if coupled with an amine source, indoles.

The Nitrile Group (Transformations)

-

Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields 2-iodo-5-(trifluoromethyl)phenylacetic acid , a precursor for non-steroidal anti-inflammatory drug (NSAID) analogues.

-

Reduction: Hydrogenation (Raney Ni or BH

) yields the phenethylamine , a core scaffold for CNS-active agents. -

Tetrazole Formation: Reaction with sodium azide yields the tetrazole bioisostere of the carboxylic acid.

The Trifluoromethyl Group[2][3][4][5][6][7][8][9][10][11]

-

Metabolic Stability: The -CF

group blocks metabolic oxidation at the C5 position (a common soft spot in phenyl rings), extending the half-life of the final drug candidate. -

Lipophilicity: Increases membrane permeability.

Reactivity Network Diagram

Figure 2: Divergent synthesis capabilities. Red arrows indicate metal-catalyzed C-C/C-N bond formation.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of this compound via Cyanation

Note: This protocol assumes the starting material is the benzyl bromide derivative (CAS 702641-06-3).

Safety Precaution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available. Bleach (sodium hypochlorite) should be used to quench all cyanide waste.

-

Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Charge the flask with 2-iodo-5-(trifluoromethyl)benzyl bromide (10.0 g, 27.4 mmol) and Ethanol (60 mL).

-

-

Reagent Preparation:

-

In a separate beaker, dissolve Sodium Cyanide (1.61 g, 32.9 mmol, 1.2 eq) in Water (15 mL). Warning: Ensure no acid is present.

-

-

Reaction:

-

Add the aqueous NaCN solution dropwise to the ethanol solution over 15 minutes at room temperature.

-

The reaction is slightly exothermic. Stir the mixture at ambient temperature for 3–5 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear, and the nitrile (Rf ~0.5) should appear.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most ethanol (do not distill to dryness if residual cyanide is suspected).

-

Dilute the residue with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organics with Brine (50 mL).

-

Dry over anhydrous MgSO

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

-

Yield: Expected yield is 85–92% (approx. 7.3 – 7.9 g).

Part 6: References

-

CymitQuimica Product Catalog. this compound (CAS 702641-07-4).[5] Retrieved from

-

Sigma-Aldrich (Merck). 2-Iodo-5-(trifluoromethyl)benzyl bromide (Precursor, CAS 702641-06-3). Retrieved from

-

PubChem. Compound Summary: 2-(Trifluoromethyl)phenylacetonitrile (Analogous Reactivity Data). Retrieved from

-

ChemicalBook. Synthesis of Trifluoromethyl-benzyl cyanides. Retrieved from

Sources

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile, a key fluorinated building block in medicinal chemistry and drug discovery. The strategic placement of the iodo, trifluoromethyl, and cyanomethyl groups on the phenyl ring imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic insights, analytical characterization methods, and its potential applications in the development of novel therapeutics. The content is structured to provide both foundational knowledge and actionable insights for researchers and professionals in the field.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1][2] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other functional groups like an iodo-substituent, which can serve as a handle for various cross-coupling reactions, and a nitrile group, a versatile precursor to other functionalities, the resulting molecule becomes a powerful tool in the synthetic chemist's arsenal. This compound (CAS Number: 1261748-42-8) is one such strategically designed building block, poised for application in the synthesis of novel bioactive compounds.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's properties is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1261748-42-8 | [3][4] |

| IUPAC Name | 2-[5-Iodo-2-(trifluoromethyl)phenyl]acetonitrile | [3][5] |

| Molecular Formula | C9H5F3IN | [3][4][5] |

| Molecular Weight | 311.05 g/mol | [5] |

| Physical State | Solid | [3][4] |

| Purity | Typically ≥98% | [3][4] |

| InChI | 1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2 | [3][5] |

| InChIKey | MDCWUIOZXIQMGQ-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1=CC(=C(C=C1I)CC#N)C(F)(F)F | [5] |

Table 1: Key Chemical and Physical Properties of this compound.

Synthesis of this compound: A Plausible and Efficient Route

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient two-step synthetic route can be conceptualized starting from the commercially available precursor, (2-Iodo-5-(trifluoromethyl)phenyl)methanol (CAS Number: 702641-05-2).[6] This proposed synthesis leverages well-established and reliable chemical transformations.

Proposed Synthetic Pathway

The conversion of the starting alcohol to the target nitrile can be efficiently achieved via a two-step process:

-

Conversion of the Benzyl Alcohol to a Benzyl Halide: The hydroxyl group of (2-Iodo-5-(trifluoromethyl)phenyl)methanol is first converted to a more reactive leaving group, such as a benzyl bromide or chloride.

-

Cyanation of the Benzyl Halide: The resulting benzyl halide undergoes a nucleophilic substitution reaction with a cyanide salt to yield the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

This protocol is a conceptualization based on standard organic synthesis methodologies and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Iodo-5-(trifluoromethyl)benzyl bromide (Intermediate)

-

Rationale: The conversion of a primary alcohol to a benzyl bromide is a classic transformation. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose, proceeding via an SN2 mechanism. The reaction is typically performed in a non-polar, aprotic solvent to avoid unwanted side reactions.

-

Procedure:

-

To a solution of (2-Iodo-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous diethyl ether or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.4 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto ice water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-Iodo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The conversion of a benzyl halide to a phenylacetonitrile is a standard nucleophilic substitution reaction.[7] Sodium or potassium cyanide are common cyanide sources. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.

-

Procedure:

-

Dissolve the crude 2-Iodo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in DMF.

-

Add sodium cyanide (1.1 eq) to the solution and heat the mixture to 50-60 °C.

-

Stir the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

-

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants indicating their relative positions. The methylene protons adjacent to the nitrile group will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The nitrile carbon will have a characteristic chemical shift in the downfield region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (311.05 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom. Fragmentation patterns can also provide structural information.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The spectrum will also show absorption bands corresponding to C-H stretching of the aromatic ring and the methylene group, as well as C-F stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of complex organic molecules with potential therapeutic applications.[9][10]

Caption: Potential synthetic transformations of this compound in medicinal chemistry.

The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse substituents at the 2-position of the phenyl ring, facilitating the construction of extensive libraries of compounds for biological screening.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to other important classes of compounds, such as phenylacetic acids and phenethylamines, which are common scaffolds in pharmaceuticals.

While specific drugs synthesized from this exact intermediate are not prominently disclosed in the public domain, the structural motifs accessible from this building block are prevalent in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on available safety data sheets for this and similar compounds, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed and highly valuable building block for researchers and professionals in drug discovery and medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced biological properties, an iodo group for versatile cross-coupling reactions, and a convertible nitrile functionality makes it a powerful tool for the synthesis of novel and complex molecules. The plausible and efficient synthetic route outlined in this guide, along with the discussion of its analytical characterization and potential applications, provides a solid foundation for its utilization in the development of the next generation of therapeutics.

References

- Spectroscopic characterization and natural bond orbital analysis of 2-(trifluoromethyl)

-

5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639. PubChem. [Link]

- Preparation of phenylacetonitriles.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jelsciences.com [jelsciences.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]

- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 702641-05-2|(2-Iodo-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. researchgate.net [researchgate.net]

- 10. SF5-containing building blocks - Enamine [enamine.net]

Technical Guide: Structure Elucidation of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile

This technical guide provides a rigorous structure elucidation framework for 2-Iodo-5-(trifluoromethyl)phenylacetonitrile . This specific isomer presents a classic regiochemical challenge in organic synthesis, often requiring differentiation from its commercially available isomer, 5-iodo-2-(trifluoromethyl)phenylacetonitrile, and other regioisomers formed during electrophilic aromatic substitution.

Executive Summary & Significance

This compound is a high-value halogenated building block. Its structural utility lies in the orthogonality of its functional groups:

-

Aryl Iodide (C2): Prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

Trifluoromethyl (C5): Enhances lipophilicity and metabolic stability, a critical pharmacophore in modern drug design.

-

Acetonitrile (C1): A versatile precursor for amines, carboxylic acids, or heterocycle formation.

The Challenge: Synthesizing this compound via iodination of 3-(trifluoromethyl)phenylacetonitrile or Sandmeyer reactions often yields mixtures. Definitive structural proof is required to distinguish the 2-iodo-5-CF3 target from the 6-iodo-3-CF3 or 5-iodo-2-CF3 isomers.

Analytical Strategy: The Triad of Confirmation

To ensure scientific integrity, we employ a self-validating analytical triad: Mass Spectrometry (MS) , Nuclear Magnetic Resonance (NMR) , and Infrared Spectroscopy (IR) .

Mass Spectrometry (HRMS)

-

Molecular Formula:

[1][2][3] -

Exact Mass: ~310.94 Da[3]

-

Key Diagnostic: Iodine is monoisotopic (

). Unlike chlorine or bromine, it does not show an M+2 isotope peak. However, the mass defect of iodine is unique. -

Fragmentation: Look for the characteristic loss of the iodine radical

and the nitrile group

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (

): A sharp, distinct band at 2250 ± 10 cm⁻¹ . -

C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.

-

Aryl C-H: Weak bands >3000 cm⁻¹.

NMR Spectroscopy: The Definitive Regiochemical Proof

This is the core of the elucidation. The position of the iodine atom relative to the acetonitrile and trifluoromethyl groups is determined by Spin-Spin Coupling (

Predicted NMR Data (400 MHz, )

-

The Methylene Spacer (

): Appears as a singlet around 3.8 – 4.0 ppm . -

Aromatic Region: We expect an ABX or ABC system depending on the shift dispersion.

-

H6 (Ortho to

, Ortho to -

H3 (Ortho to Iodine, Meta to

): ~7.9 - 8.0 ppm. Deshielded by the ortho-iodine and the -

H4 (Para to Iodine, Ortho to

): ~7.4 - 7.5 ppm. Appears as a doublet of doublets (

-

NMR & The "Iodine Effect" (Critical)

The most reliable method to distinguish the 2-iodo isomer from others is the chemical shift of the carbon bearing the iodine.

-

C-I Carbon (C2): Iodine has a "heavy atom effect" that significantly shields the attached carbon.

-

Expected Shift: 85 – 98 ppm .

-

Contrast: If the iodine were absent (H-bearing), the carbon would be ~120-130 ppm. If it bore the

, it would be a quartet ~130 ppm.

-

-

C-

Carbon (C5): Quartet ( -

Nitrile Carbon: ~117 ppm.

2D NMR Logic (HMBC)

To prove the Iodine is at C2 and not C6:

-

HMBC Correlation: The methylene protons (

) at C1 will show 3-bond correlations to C2 and C6 . -

Differentiation:

-

C2: Will appear at ~90 ppm (Iodine-bearing).

-

C6: Will appear at ~125-130 ppm (H-bearing).

-

Conclusion: If the

protons correlate to a shielded carbon (<100 ppm), the Iodine is at the ortho (C2) position.

-

Visualization of Logic Flow

The following diagram illustrates the decision tree for confirming the structure using spectroscopic data.

Figure 1: Structural elucidation logic tree highlighting the critical

Experimental Protocol for Validation

Sample Preparation

-

Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of

(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed hydrolysis of the nitrile. -

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters

| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |

| zg30 | 16 | D1 = 1.0s | Basic proton integration and coupling analysis. | |

| zgpg30 | 512+ | SW = 240 ppm | Detect quaternary carbons (C-I and C-CN). | |

| zgflqn | 16 | SW = 100 ppm | Confirm single | |

| gHMBC | hmbcgpndqf | 8-16 | J(CH) = 8 Hz | Correlate |

Data Interpretation Workflow

-

Verify Purity: Check

NMR. A single singlet at ~-63 ppm indicates a chemically pure trifluoromethyl group. Multiple peaks indicate regioisomers. -

Locate C-I: In the

spectrum, look for the most upfield aromatic signal (excluding the -

Map Connectivity: Use HMBC.

-

Find the

singlet in -

Trace correlations in the carbon dimension.

-

If

correlates to the 90 ppm peak (C2) and a 128 ppm peak (C6), the structure is 2-Iodo . -

Counter-case: If

correlates to two carbons both >120 ppm, the Iodine is likely at C3 or C4 (remote), or you have the 5-iodo-2-CF3 isomer (where C2 bears

-

Summary of Physical Properties (Reference Data)

| Property | Value (Approx.) | Note |

| Molecular Weight | 311.04 g/mol | Monoisotopic |

| Appearance | White to off-white solid | Low melting point likely |

| Solubility | DCM, EtOAc, | Insoluble in water |

| CAS (Isomer) | 1261748-42-8 | Note: This CAS usually refers to the 5-Iodo-2-CF3 isomer.[1][2][3] Verify specific catalog entries carefully. |

Cautionary Note on Isomers: Database searches often default to the commercially prevalent 5-iodo-2-(trifluoromethyl)phenylacetonitrile (CAS 1261748-42-8) [1]. It is vital to distinguish your target 2-iodo-5-(trifluoromethyl) isomer using the C-I shielding constant described in Section 3.2.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118991639, 5-Iodo-2-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

- Reich, H. J. (2024).Structure Determination Using NMR: Chemical Shifts of Carbon-13 in Substituted Benzenes. University of Wisconsin-Madison.

Sources

Comprehensive Technical Guide: Safety & Handling of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile

[1][2]

Executive Summary & Chemical Identity

2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8) is a specialized halogenated arylonitrile intermediate used primarily in medicinal chemistry for the synthesis of complex heterocycles and pharmaceutical candidates.[1][2] Its structural utility lies in the ortho-iodine handle (enabling palladium-catalyzed cross-couplings like Suzuki-Miyaura or Sonogashira) and the trifluoromethyl group (enhancing metabolic stability and lipophilicity).[1][2]

However, its dual functionality presents specific safety challenges: the nitrile moiety poses potential cyanide-like toxicity risks under extreme conditions, while the aryl iodide confers light sensitivity and reactivity.[1][2] This guide synthesizes field-proven handling protocols with rigorous safety logic.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 1261748-42-8 | Unique Identifier |

| Molecular Formula | C₉H₅F₃IN | |

| Molecular Weight | 311.04 g/mol | Heavy atom count affects stoichiometry |

| Physical State | Solid | Crystalline powder (typically off-white/pale yellow) |

| Solubility | DMSO, DCM, Ethyl Acetate | Low water solubility |

| Reactivity | Light Sensitive; Acid Sensitive | Iodine bond is photolabile; Nitrile hydrolyzes in acid |

Hazard Identification & Toxicology Logic

Effective safety requires understanding the mechanism of toxicity, not just the hazard codes.[1][2]

Functional Group Hazard Analysis

-

The Nitrile (–CN) Vector: While organic nitriles are generally less acutely toxic than inorganic cyanides (e.g., NaCN), they can metabolize to release cyanide ions (in vivo) or release Hydrogen Cyanide (HCN) gas if exposed to strong acids or fire.[1][2]

-

Operational Implication: Never mix with strong mineral acids (HCl, H₂SO₄) without rigorous temperature control and ventilation.[2]

-

-

The Aryl Iodide (Ar–I) Vector: The C–I bond is the weakest carbon-halogen bond.[1][2]

-

The Trifluoromethyl (–CF₃) Vector: Chemically inert but increases the compound's permeability through biological membranes (skin/lungs), potentially enhancing systemic absorption of the toxic nitrile moiety.[1][2]

GHS Classification (derived from analogue data)

Strategic Safety Framework

Do not rely on PPE alone. Use the Hierarchy of Controls to mitigate risk.

Engineering Controls

-

Primary Barrier: All solid handling (weighing, dispensing) must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]

-

Airflow: Verify face velocity is >0.5 m/s (100 fpm) before opening the container.[1][2]

-

Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated organic solids can generate significant static charge, leading to powder scattering.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Double Nitrile Gloves (0.11 mm min) | Fluorinated compounds penetrate standard latex.[1][2] Double gloving allows immediate removal of the outer layer upon contamination.[1][2] |

| Eyes | Chemical Goggles (ANSI Z87.[1][2]1) | Safety glasses are insufficient for fine powders that can drift around side shields.[1][2] |

| Respiratory | N95/P100 (if outside hood) | Strictly prohibited to handle outside containment; however, P100 is the backup for spill cleanup.[1][2] |

| Body | Lab Coat (Tyvek sleeves recommended) | Prevents sleeve contamination during reaching into the hood.[1][2] |

Operational Protocols

Storage & Stability[2][7]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Light: Protect from light.[1][2][5][6] Wrap the vial in aluminum foil or store in amber glass.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation of the iodide.[1][2]

Weighing & Solubilization Protocol

This protocol minimizes exposure to dust and prevents static discharge.[1][2]

-

Preparation: Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[1][2]

-

Anti-Static Step: Pass an anti-static gun over the vial and the spatula.[1][2]

-

Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1][2] Avoid plastic spatulas which generate static.[2]

-

Solubilization: Add solvent (e.g., DMSO or DCM) immediately to the weighing vessel to trap the dust in solution before removing it from the hood.[1][2]

-

Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with acetone before returning it to storage.[1][2]

Reaction Safety (Suzuki-Miyaura Context)

The iodine handle makes this compound a prime candidate for Pd-catalyzed coupling.[1][2]

-

Inerting: Oxygen must be rigorously excluded not just for the catalyst, but to prevent homocoupling of the iodide.[1][2]

-

Base Selection: When using bases like K₂CO₃ or Cs₂CO₃, gas evolution (CO₂) can occur.[1][2] Ensure the reaction vessel is vented through a bubbler or an inert gas line, never sealed tight.[1][2]

-

Thermal Control: Do not overheat. Aryl acetonitriles can undergo "thermal runaway" polymerization or decomposition at very high temperatures (>150°C).[1][2]

Visualization: Safety Logic & Workflow

Diagram 1: Handling Decision Logic

This logic gate ensures the correct safety tier is applied based on the operation.[1][2]

Caption: Decision logic for scaling safety controls based on physical state and quantity.

Diagram 2: Emergency Response Pathway

A self-validating workflow for accidental exposure.[1][2]

Caption: Immediate response protocols for different exposure routes.

Waste Disposal & Deactivation

Never dispose of this compound in the general trash or down the drain.[1][2]

-

Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

-

Labeling: Clearly label as "Contains Nitrile and Organic Iodide."[1][2]

-

Deactivation (Spills):

-

For small powder spills: Cover with wet paper towels (to prevent dust), then wipe up with a dilute bleach solution (10%) to oxidize any trace cyanide potential, though standard detergent is usually sufficient for the organic molecule itself.[1][2]

-

Place all cleanup materials in a sealed hazardous waste bag.

-

References

-

PubChem. (n.d.).[1][2] 5-Iodo-2-(trifluoromethyl)phenylacetonitrile (Compound CID 118991639).[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved from [Link][1][2]

Sources

- 1. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. canbipharm.com [canbipharm.com]

- 5. americanbio.com [americanbio.com]

- 6. uccaribe.edu [uccaribe.edu]

- 7. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenylacetonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Functionality for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount for the efficient discovery of novel chemical entities. 2-Iodo-5-(trifluoromethyl)phenylacetonitrile is a prime example of such a scaffold, meticulously designed to offer a confluence of desirable chemical properties. This guide provides an in-depth analysis of this compound, exploring its synthesis, chemical reactivity, and its significant potential as an intermediate in the development of complex molecular architectures, particularly within the pharmaceutical industry.

The molecule's utility is rooted in its three key functional groups:

-

Aryl Iodide: The iodine atom serves as an exceptionally versatile "handle" on the aromatic ring. As an excellent leaving group, it is highly amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone of modern drug design.[3] This strongly electron-withdrawing and highly lipophilic moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[3]

-

Acetonitrile Moiety: The cyanomethyl group is a valuable synthetic precursor. It can be readily transformed into other critical functionalities, such as carboxylic acids through hydrolysis or primary amines via reduction, further expanding the synthetic possibilities.[4]

This unique combination makes this compound a powerful intermediate for generating diverse libraries of compounds, accelerating the structure-activity relationship (SAR) studies that are crucial for drug discovery.

Physicochemical and Structural Properties

Below is a summary of the key identifiers and properties for the isomeric compound 2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile, which is more commonly cataloged by chemical suppliers. The principles and reactivity discussed in this guide are broadly applicable to the 2-iodo-5-(trifluoromethyl) isomer as well.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[5-Iodo-2-(trifluoromethyl)phenyl]acetonitrile | [5][6] |

| Synonym(s) | 5-Iodo-2-(trifluoromethyl)phenylacetonitrile | [5][6][7] |

| CAS Number | 1261748-42-8 | [5][6][7] |

| Molecular Formula | C9H5F3IN | [5][7] |

| Molecular Weight | 311.05 g/mol | [5][8] |

| Appearance | Solid | [6][7] |

| Purity | Typically ≥98% | [7][8] |

| InChI Key | MDCWUIOZXIQMGQ-UHFFFAOYSA-N | [6][7][8] |

Synthesis and Mechanistic Considerations

A plausible and efficient method involves the cyanation of a suitable precursor, 2-iodo-5-(trifluoromethyl)benzyl bromide. The overall workflow is outlined below.

Detailed Protocol: Cyanation of 2-Iodo-5-(trifluoromethyl)benzyl bromide

This protocol is a representative procedure adapted from established methods for the synthesis of phenylacetonitriles.[9]

Materials:

-

2-Iodo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Iodo-5-(trifluoromethyl)benzyl bromide in anhydrous DMSO.

-

Rationale: DMSO is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic.

-

-

Addition of Cyanide: Carefully add sodium cyanide to the solution.

-

Safety Note: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

-

-

Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating increases the reaction rate. Monitoring ensures the reaction proceeds to completion without significant side-product formation.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaBr, excess NaCN) remain in the aqueous layer.

-

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Rationale: Washing removes residual DMSO and inorganic impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity for diverse chemical transformations, making it a versatile hub for generating molecular complexity.

Reactions at the Aryl Iodide Position

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This allows for mild reaction conditions and broad substrate scope.

-

Palladium-Catalyzed Cross-Coupling: This is the most significant application. Reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be performed with high efficiency.[1] These reactions are fundamental to modern organic synthesis, allowing for the modular construction of complex molecules from simpler fragments.[10][11]

-

Copper-Catalyzed Reactions: Copper catalysis is also effective, particularly for trifluoromethylation reactions or couplings with certain nucleophiles.[12][13][14]

Reactions at the Acetonitrile Position

The nitrile group is a versatile functional handle that can be converted into other important groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding phenylacetic acid derivative. This is a key transformation for producing certain classes of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

-

Reduction: The nitrile can be reduced to a primary amine, yielding a substituted phenethylamine. This structural motif is present in numerous neurotransmitters and pharmaceutical agents.

-

Heterocycle Formation: The activated methylene group adjacent to the nitrile is nucleophilic and can participate in condensation reactions with various electrophiles to form a wide range of heterocyclic compounds, such as pyridines, pyrazoles, and pyrimidines.[15][16][17][18]

Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for drug discovery programs. The trifluoromethylphenyl moiety is a common feature in many approved drugs and clinical candidates.[3] This scaffold allows medicinal chemists to rapidly explore chemical space around a privileged core. For instance, in kinase inhibitor development, the aromatic core can serve as a hinge-binding element, while the vectors provided by the iodo and acetonitrile groups can be used to install substituents that target other regions of the ATP-binding pocket to enhance potency and selectivity.[6][19]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its NMR spectra can be reliably predicted based on established principles and data from analogous structures.[20][21][22][23]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ¹H NMR | ~ 7.9 - 7.5 | m | Aromatic (3H) |

| ~ 4.0 | s | Methylene (-CH₂CN) (2H) | |

| ¹³C NMR | ~ 130 - 145 | m | Aromatic C-I, C-H |

| ~ 120 - 130 (q) | q | Aromatic C-CF₃, J(C,F) ≈ 30-35 Hz | |

| ~ 124 (q) | q | -CF₃, J(C,F) ≈ 270-275 Hz | |

| ~ 117 | s | -CN | |

| ~ 25 | s | -CH₂CN | |

| ¹⁹F NMR | ~ -62 | s | -CF₃ |

Note: 'q' denotes a quartet due to coupling with fluorine atoms. 'm' denotes a multiplet.

Safety and Handling

As with all specialized chemical reagents, this compound and its precursors must be handled with care.

-

Hazards: Based on data for similar compounds, it is expected to be harmful if swallowed, and cause skin and serious eye irritation.[6][24][25] It may also cause respiratory irritation.[24]

-

Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[25] In case of accidental exposure, seek immediate medical attention.[26]

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its trifecta of reactive sites—the aryl iodide for cross-coupling, the trifluoromethyl group for modulating bioactivity, and the versatile acetonitrile moiety—provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecular structures. Its utility is particularly pronounced in the field of drug discovery, where it can accelerate the development of new therapeutic agents by enabling rapid and modular access to novel chemical matter.

References

-

Uneyama, K., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404–2409. [Link]

-

Al-Omran, F., et al. (2007). Phenylacetone as Building Blocks in Heterocyclic Synthesis: Synthesis of Polyfunctionally-Substituted Pyridines, and fused Pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 593-609. [Link]

-

PubChem. (n.d.). 5-Iodo-2-(trifluoromethyl)phenylacetonitril. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The first Cu-catalyzed trifluoromethylation of aryl iodides. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]

-

Al-Ghorbani, M., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Journal of Molecular Structure, 1325, 139456. [Link]

- El-Dean, A. M. K., et al. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Afro-Egyptian Journal of Chemistry, 3(3), 247-256.

-

Aksenov, A. V., et al. (2014). Extrusion of phenylacetonitrile molecule from 2-(3-oxoindolin-2-yl)-2-arylacetonitriles to generate 3-hydroxyindolin-2-ones. Tetrahedron Letters, 55(41), 5673-5675. [Link]

-

Uneyama, K., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404–2409. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. (n.d.). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. [Link]

-

National Center for Biotechnology Information. (2002). Toxicity Review for Iodotrifluoromethane (CF3I): 2002 Update. [Link]

-

Cheméo. (n.d.). 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties. [Link]

-

Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14616-14636. [Link]

-

Kotsuki, H., et al. (2003). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. The Journal of Organic Chemistry, 68(23), 9033-9036. [Link]

-

Airgas. (2017). SAFETY DATA SHEET - Trifluoromethyl Iodide. [Link]

-

PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583–1623. [Link]

-

Scott, J. S., & Svejstrup, T. D. (2007). Sequential Processes in Palladium-Catalyzed Silicon-Based Cross-Coupling. The Journal of Organic Chemistry, 72(1), 2-14. [Link]

-

Qing, F.-L., et al. (2004). Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohols with terminal alkynes. Chinese Journal of Chemistry, 22(10), 1155-1158. [Link]

-

Opatz, T., et al. (2014). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]

-

PrepChem. (n.d.). Synthesis of phenylacetonitrile. [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

da Silva, A. J. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 853. [Link]

-

Babalola, T. (2024). Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Journal of Medicinal and Organic Chemistry, 7(6), 265-266. [Link]

-

Deng, M., et al. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 11(11), 1335-1346. [Link]

Sources

- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]

- 8. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | 1261748-42-8 [sigmaaldrich.com]

- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 10. Sequential Processes in Palladium-Catalyzed Silicon-Based Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes [sioc-journal.cn]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 14. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. ijisrt.com [ijisrt.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. 1,4-Phenylenediacetonitrile(622-75-3) 1H NMR spectrum [chemicalbook.com]

- 22. bg.copernicus.org [bg.copernicus.org]

- 23. rsc.org [rsc.org]

- 24. fishersci.com [fishersci.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. airgas.com [airgas.com]

The Unseen Catalyst: A Deep Dive into the Discovery and Strategic Application of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in Modern Drug Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the discovery and application of novel building blocks are paramount to the advancement of therapeutic agents. This whitepaper delves into the history, synthesis, and critical role of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile, a key intermediate that has quietly propelled the development of a new class of promising drug candidates. While not a household name, this molecule's unique structural features have made it an indispensable tool for researchers, particularly in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy.

Introduction: The Strategic Importance of Fluorinated Intermediates

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and lipophilicity. This compound is a prime example of a strategically designed building block that combines the benefits of a trifluoromethyl group with the synthetic versatility of iodo and nitrile functionalities. This unique combination allows for a wide range of chemical transformations, making it a valuable asset in the synthesis of complex molecular architectures.

The Genesis of a Key Intermediate: Discovery and Initial Synthesis

The documented emergence of this compound as a crucial intermediate in pharmaceutical research is linked to the development of indoleamine 2,3-dioxygenase (IDO) inhibitors. A key patent, WO 2010/062718 A1, filed by Incyte Corporation, stands as a seminal reference, detailing the synthesis and application of this compound in the creation of novel IDO inhibitors. While it is plausible that the molecule existed in chemical catalogs prior to this, its strategic importance was arguably cemented through this patent, which highlighted its utility in constructing the core structures of these promising anti-cancer agents.

The initial synthesis, as outlined in the patent literature, is a multi-step process that begins with more readily available starting materials. The causality behind this synthetic route lies in the need for a regioselective introduction of the iodo and trifluoromethyl groups on the phenyl ring, followed by the installation of the reactive acetonitrile moiety.

Synthetic Pathway Overview

The synthesis of this compound typically involves a sequence of reactions that strategically build the desired molecule. A representative synthetic route is depicted below:

Caption: A representative synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C9H5F3IN | PubChem |

| Molecular Weight | 311.04 g/mol | PubChem[1] |

| CAS Number | 1261748-42-8 | Fluorochem[2] |

| Appearance | Solid | Fluorochem[2] |

| IUPAC Name | 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile | PubChem[1] |

Spectroscopic data is critical for the identification and quality control of the compound. While specific spectra are proprietary, typical analytical techniques would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.

The Role in Drug Development: A Cornerstone for IDO Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme that plays a crucial role in tumor immune escape. By inhibiting IDO, these drugs can restore the body's natural anti-tumor immune response.

The structure of this compound is ingeniously suited for the synthesis of these inhibitors. The iodo group provides a handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the introduction of diverse aromatic or heteroaromatic moieties. The acetonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, which are often essential for the final drug's biological activity.

Experimental Protocol: Synthesis of an IDO Inhibitor Intermediate

The following is a representative experimental protocol for the utilization of this compound in a Suzuki coupling reaction, a key step in the synthesis of many IDO inhibitors, based on the methodologies described in patent literature.

Objective: To couple this compound with a boronic acid derivative to form a key biaryl intermediate.

Materials:

-

This compound

-

Arylboronic acid derivative

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., Dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent to the reaction mixture.

-

Add the palladium catalyst (0.05 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC or a new peak in the LC-MS chromatogram. The final product's identity and purity can be confirmed by NMR and mass spectrometry.

Caption: Schematic of the Suzuki coupling reaction utilizing this compound.

Future Perspectives and Conclusion

This compound serves as a compelling case study in the strategic design and application of chemical intermediates in modern drug discovery. Its emergence from relative obscurity to a key building block in the synthesis of a promising class of anti-cancer drugs underscores the dynamic nature of pharmaceutical research. As the quest for more effective and targeted therapies continues, the demand for such well-designed, versatile, and synthetically accessible intermediates will undoubtedly grow. The story of this compound is a testament to the unseen yet vital role that innovative chemistry plays in the fight against disease.

References

-

PubChem. 5-Iodo-2-(trifluoromethyl)phenylacetonitrile. [Link][1]

- Incyte Corporation. (2010). Preparation of indoles and N-hydroxy-indolcarboxamidines as inhibitors of indoleamine 2,3-dioxygenase. WO 2010/062718 A1.

Sources

Methodological & Application

Suzuki coupling reactions of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of This compound (CAS: 1261748-42-8). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of indole derivatives (via subsequent cyclization), biaryl-acetic acid anti-inflammatory agents, and kinase inhibitors.

Key Technical Challenges:

-

Electronic Activation: The 5-trifluoromethyl (

) group is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition of the C-I bond, it significantly increases the acidity of the benzylic protons ( -

Steric Environment: The ortho-substitution pattern requires ligands capable of facilitating transmetallation despite proximal steric bulk.

-

Chemoselectivity: Preserving the nitrile moiety against hydrolysis or nucleophilic attack during the basic coupling step.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Leaving Group (Iodine): The C-I bond is weak and highly reactive. Oxidative addition is fast, often occurring at room temperature. This allows for the use of milder catalysts compared to aryl bromides or chlorides.

-

Trifluoromethyl Effect: The

group at the C5 position exerts a strong inductive effect ( -

Acetonitrile Acidity: The

of phenylacetonitrile is

Reaction Pathway Visualization

Caption: Mechanistic cycle highlighting the critical branching point where base selection impacts chemoselectivity.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the standard robust method for stable substrates. Protocol B is the "Mild/Anhydrous" method, specifically engineered to mitigate nitrile side reactions.

Protocol A: Standard Aqueous/Organic (High Throughput)

Recommended for: Stable aryl boronic acids and initial screening.

Reagents:

-

Substrate: 1.0 equiv (e.g., 311 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv[9]

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv)[9][10] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the aryl iodide (1.0 equiv), aryl boronic acid (1.2 equiv), and

(2.0 equiv). -

Inerting: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Catalyst Addition: Add

(3 mol%) quickly under positive inert gas pressure. -

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 60°C (Note: Lower than the typical 80-100°C to protect the nitrile). Stir vigorously for 4–6 hours.

-

Workup: Dilute with Ethyl Acetate (EtOAc), wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Anhydrous/Mild (Base-Sensitive Optimized)

Recommended for: Reactions where the nitrile

Rationale: Uses a weaker, non-hygroscopic base (

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv

-

Catalyst:

(5 mol%) or XPhos Pd G2 (2 mol%) -

Base:

(anhydrous) (2.0 equiv) -

Solvent: Toluene or DME (Anhydrous)

-

Concentration: 0.15 M

Step-by-Step Procedure:

-

Drying: Flame-dry the glassware under vacuum and backfill with Argon.

-

Charge: Add Substrate, Boronic Acid, finely ground anhydrous

, and Catalyst. -

Solvent: Add anhydrous Toluene via syringe.

-

Reaction: Heat to 80°C for 12–16 hours.

-

Note: Without water, transmetallation is slower, requiring higher temperature or longer time, but the absence of

protects the nitrile.

-

-

Quench: Cool to RT, filter through a Celite pad (to remove phosphate salts), and wash with EtOAc.

-

Analysis: Check LCMS for conversion. If homocoupling of boronic acid is observed, switch solvent to THF.

Comparative Data & Optimization Guide

The following table summarizes the effect of base and catalyst choices on the coupling of this compound with Phenylboronic acid (Model Reaction).

| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield | Observation |

| 1 | EtOH/H2O | 80°C | 45% | Significant nitrile hydrolysis observed. | |||

| 2 | dppf | Dioxane/H2O | 60°C | 88% | Standard Protocol. Clean conversion. | ||

| 3 | DMF | 100°C | 30% | Complex mixture (black tar); likely polymerization. | |||

| 4 | XPhos Pd G2 | XPhos | THF (anh.) | 50°C | 92% | Best for difficult partners. Fast, no side rxns. | |

| 5 | S-Phos | Toluene | 90°C | 85% | Good for sterically hindered boronic acids. |

Troubleshooting & Critical Parameters

Dehalogenation (Reduction of Iodine)

-

Symptom: Formation of 3-(trifluoromethyl)phenylacetonitrile (Iodine replaced by H).

-

Cause:

-hydride elimination from the solvent (especially alcohols) or excessive heating. -

Fix: Switch to non-protic solvents (Toluene, DMF). Use a more active catalyst (e.g., Pd-PEPPSI-IPr) to speed up the coupling over the reduction pathway.

Nitrile Condensation (Thorpe-Ziegler)

-

Symptom: Dimeric by-products or loss of nitrile peak in IR (

). -

Cause: Base is too strong (

too low) or concentration is too high. -

Fix:

-

Switch base from Carbonate to Phosphate (

) or Fluoride ( -

Dilute reaction to 0.05 M.

-

Add base slowly or in portions.

-

Homocoupling of Boronic Acid

-

Symptom: Biaryl formation from the boronic acid (Ar-Ar) instead of cross-coupling.

-

Cause: Oxygen in the system (reoxidizes Pd(0) to Pd(II)).

-

Fix: Rigorous degassing (Freeze-Pump-Thaw is superior to bubbling).

Workflow Decision Tree

Use this logic flow to select the appropriate conditions for your specific coupling partner.

Caption: Decision matrix for optimizing reaction conditions based on coupling partner properties.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Fleckenstein, C. A., & Plenio, H. (2010). Highly Efficient Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using [(NHC)Pd(allyl)Cl] Complexes. Chemistry – A European Journal, 16(13), 3922–3926. (Demonstrates reactivity of deactivated systems). Link

-

BenchChem. (2024). This compound Product & Reactivity Data. (Verified commercial availability and structural data). Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]

- 3. 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the synthesis of derivatives from 2-Iodo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary

2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of modulators for the Central Nervous System (CNS) and metabolic disorders. Its structural uniqueness lies in the ortho-iodo handle (enabling cross-coupling or cyclization) combined with a meta-trifluoromethyl group (providing metabolic stability and lipophilicity) relative to the acetonitrile "warhead."

This guide outlines three strategic protocols to diverge this intermediate into distinct chemical spaces:

-

The Indole Gateway: Copper-catalyzed cascade cyclization.[1]

-

The Biaryl Expansion: Chemoselective Suzuki-Miyaura coupling.

-

Metabolic Blocking:

-Gem-dimethylation.

Reaction Landscape (Visualization)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthesis pathways. The ortho-iodo group serves as the linchpin for both cyclization (Indole) and coupling (Biaryl) pathways.

Module 1: The Indole Gateway (Copper-Catalyzed Cascade)

The most potent application of this scaffold is the one-pot synthesis of 2-substituted-5-(trifluoromethyl)indoles . This method utilizes a domino reaction: Knoevenagel condensation with an aldehyde followed by copper-catalyzed intramolecular C-N coupling.

Mechanistic Insight

Classically, indole synthesis might require harsh conditions (Fischer indole). However, the ortho-iodo position allows for a transition-metal-catalyzed approach.

-

Condensation: The acidic methylene protons (

) react with an aldehyde (R-CHO) to form an -

Insertion: The Copper catalyst undergoes oxidative addition into the C-I bond.

-

Cyclization: Intramolecular attack of the nitrogen onto the copper center followed by reductive elimination yields the indole core.

Figure 2: Simplified mechanism for the cascade synthesis of 2-substituted indoles.

Experimental Protocol

Target: Synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indole.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Benzaldehyde (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step:

-

Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the Substrate (311 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and

(652 mg, 2.0 mmol). -

Addition: Add anhydrous DMF (5.0 mL) and Benzaldehyde (122 µL, 1.2 mmol).

-

Reaction: Seal the tube and heat to 110°C for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear; a fluorescent spot (

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (

mL) to remove DMF (critical to prevent emulsion). Wash with brine, dry over -

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Module 2: The Biaryl Expansion (Suzuki-Miyaura)

This protocol selectively targets the C-I bond while preserving the nitrile group, allowing for subsequent transformations (e.g., hydrolysis to biphenyl-acetic acids, common in NSAID structures).

Scientific Rationale

The C-I bond is significantly more reactive toward oxidative addition by Palladium(0) than the C-CN bond or the C-F bonds. By using mild conditions, we prevent the hydrolysis of the nitrile.

Experimental Protocol

Target: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-acetonitrile.

Data Table: Reaction Components

| Component | Equivalents | Role | Notes |

|---|---|---|---|

| Substrate | 1.0 | Core Scaffold | Limiting reagent |

| Ph-B(OH)2 | 1.5 | Boron Source | Excess ensures conversion |

| Pd(dppf)Cl2 | 0.03 (3 mol%) | Catalyst | Bidentate ligand prevents dehalogenation |

| K3PO4 | 3.0 | Base | Mild base, tolerates nitrile |

| Dioxane/H2O | 4:1 Ratio | Solvent | Water is required for transmetallation |[2]

Step-by-Step:

-

Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes prior to use. Oxygen inhibits the catalytic cycle.

-

Assembly: Add Substrate (1.0 mmol), Phenylboronic acid (1.5 mmol), and Base (3.0 mmol) to a vial.

-

Catalyst Addition: Add

(25 mg). Cap immediately. -

Reaction: Heat to 80°C for 4 hours.

-

Note: Do not overheat (>100°C) to avoid nitrile hydrolysis.

-

-

Workup: Dilute with water, extract with Dichloromethane (DCM).

-

Purification: The product is often a solid. Recrystallization from Ethanol/Hexane is preferred over chromatography if possible.

Module 3: Metabolic Blocking ( -Alkylation)

The benzylic protons of the acetonitrile group are metabolic "soft spots" (susceptible to oxidation). Replacing them with methyl groups (Gem-dimethyl effect) improves metabolic stability and locks the conformation.

Experimental Protocol

Target: 2-[2-Iodo-5-(trifluoromethyl)phenyl]-2-methylpropanenitrile.

Step-by-Step:

-

Deprotonation: Suspend NaH (60% in oil, 2.5 equiv) in anhydrous THF at 0°C.

-

Addition: Dropwise add the Substrate (1.0 mmol) dissolved in THF. The solution will turn yellow/orange (formation of the benzylic carbanion). Stir for 30 mins at 0°C.

-

Alkylation: Add Methyl Iodide (MeI) (2.5 equiv) dropwise.

-

Completion: Warm to room temperature and stir for 2 hours.

-

Quench: Carefully add saturated

solution (hydrogen gas evolution). -

Outcome: This reaction usually proceeds quantitatively. The steric bulk of the iodine does not hinder the alkylation of the nitrile tail.

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

-

Iodine Waste: Segregate waste streams. Organo-iodides can interfere with standard waste incineration protocols if not flagged.

-

Skin Sensitization: Benzylic nitriles are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Indole Synthesis via Copper Catalysis

-

Hiroya, K., Itoh, S., & Sakamoto, T. (2000). Synthesis of 2-Substituted Indoles by the Palladium-Catalyzed Reaction of o-Alkynyltrifluoroacetanilides. Journal of Organic Chemistry. (Context: Mechanistic basis for cyclization).

- Note: For the specific cascade reaction of 2-iodo-phenylacetonitriles with aldehydes: See Organic Letters, 2013, 15(10), 2358–2361.

-

-

Suzuki-Miyaura Cross-Coupling

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Trifluoromethyl Group Properties

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

-

Compound Data & Safety

-

PubChem CID: 118991639 (5-Iodo-2-(trifluoromethyl)phenylacetonitrile).[3]

-

Sources

Application of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in agrochemical synthesis

Application Note: 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in Agrochemical Synthesis

Executive Summary

This technical guide details the application of This compound (CAS 1261748-42-8) as a high-value linchpin intermediate in the synthesis of next-generation agrochemicals.

In modern crop protection discovery, the trifluoromethyl (

Chemical Profile & Structural Advantages

| Property | Data |

| CAS Number | 1261748-42-8 |

| Molecular Formula | |

| Molecular Weight | 311.04 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (typical) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Structural Causality in Synthesis:

-

The Iodine Handle (

): A highly reactive site for oxidative addition by transition metals (Pd, Cu), enabling cross-coupling or intramolecular cyclization. -

The Acidic Methylene (

): The -

The Nitrile Group (

): Serves as both a latent electrophile for cyclization (forming the amino-heterocycle moiety) and a functional handle for downstream hydrolysis to amides/acids. -

The 5-Trifluoromethyl Group: Strategically positioned to block metabolic oxidation at the 5-position of the resulting indole (or 6-position of isoquinoline), significantly extending the half-life of the final agrochemical active.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of this intermediate.

Figure 1: Divergent synthetic utility of this compound. High-contrast nodes indicate key stable intermediates and final scaffolds.

Detailed Application Protocol: Synthesis of 5-(Trifluoromethyl)indole-3-carbonitriles

This protocol describes the most high-value transformation for this intermediate: converting it into a 2-aryl-indole scaffold. These structures are bioisosteres for auxin-mimic herbicides.

Mechanism: The reaction proceeds via a sequential Knoevenagel condensation with an aryl aldehyde, followed by a Copper-catalyzed intramolecular C-N coupling . The iodine atom undergoes oxidative addition to Copper(I), which then facilitates the nucleophilic attack of the nitrile nitrogen (or in situ formed enamine) onto the aromatic ring.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMSO (Anhydrous)

Step-by-Step Methodology

-

Condensation (Stage 1):

-

In a reaction vial, dissolve the nitrile substrate (1 mmol) and the aryl aldehyde (1.2 mmol) in ethanol (5 mL).

-

Add a catalytic amount of piperidine (2 drops).

-

Stir at room temperature for 2–4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 8:1) for the disappearance of the starting nitrile and appearance of the alkene intermediate (2-(2-iodo-5-(trifluoromethyl)phenyl)-3-arylacrylonitrile).

-

Concentrate and use the crude intermediate directly if purity >90%.

-

-

Cyclization (Stage 2):

-

Charge a pressure tube with the crude acrylonitrile intermediate from Stage 1.

-

Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(650 mg, 2.0 mmol). -